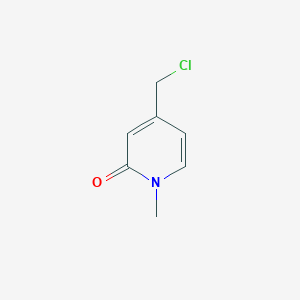

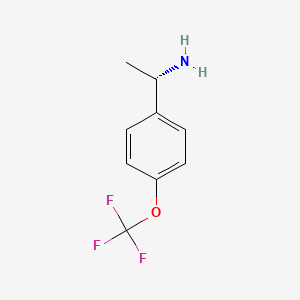

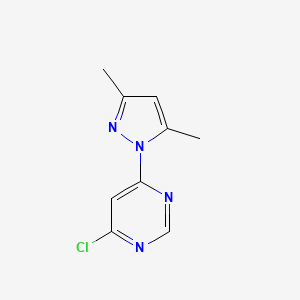

![molecular formula C12H14N4S B1416614 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amin CAS No. 1019111-89-7](/img/structure/B1416614.png)

5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amin

Übersicht

Beschreibung

5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C12H14N4S and its molecular weight is 246.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate sollen potente antivirale Eigenschaften aufweisen. Beispielsweise haben bestimmte Indol-basierte Verbindungen eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die strukturelle Flexibilität von Indol ermöglicht die Synthese verschiedener Derivate, die für eine verbesserte antivirale Wirksamkeit optimiert werden können.

Entzündungshemmende Aktivität

Der Indolkern ist ein gemeinsames Merkmal vieler entzündungshemmender Wirkstoffe. Die Fähigkeit von Indolderivaten, entzündliche Signalwege zu modulieren, macht sie wertvoll für die Entwicklung neuer Therapeutika zur Behandlung chronisch-entzündlicher Erkrankungen .

Antikrebsaktivität

Indolderivate sind dafür bekannt, Antikrebseigenschaften zu besitzen. Sie können verschiedene zelluläre Prozesse in Krebszellen beeinträchtigen, wie z. B. die Zellzyklusregulation und Apoptose. Dies macht sie zu einem Schwerpunkt der Forschung für potenzielle Krebsbehandlungen .

Antibakterielle Aktivität

Die antibakterielle Aktivität von Indolderivaten umfasst die Wirkung gegen ein breites Spektrum von Mikroorganismen. Forscher interessieren sich für diese Verbindungen aufgrund ihres Potenzials, Antibiotikaresistenz zu überwinden .

Antidiabetische Aktivität

Indolderivate haben sich bei der Behandlung von Diabetes als vielversprechend erwiesen, indem sie den Glukosestoffwechsel und die Insulinsensitivität beeinflussen. Ihre Rolle bei der Regulierung des Blutzuckerspiegels ist ein Bereich der aktiven Forschung .

Antimalaria-Aktivität

Die Malariatherapieforschung hat von der Erforschung von Indolderivaten profitiert, die antimalariache Eigenschaften aufweisen. Ihr Potenzial, gegen Plasmodium-Arten zu wirken, ist für die Entwicklung neuer Antimalariamittel von Bedeutung .

Anticholinesterase-Aktivität

Indolverbindungen können auch als Anticholinesterase-Mittel dienen, die zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer nützlich sind. Sie wirken, indem sie Enzyme hemmen, die Neurotransmitter abbauen, wodurch die neuronale Kommunikation verbessert wird .

Antioxidative Aktivität

Die antioxidativen Eigenschaften von Indolderivaten tragen dazu bei, freie Radikale zu neutralisieren, die an verschiedenen Krankheiten und Alterungsprozessen beteiligt sind. Diese Anwendung ist entscheidend für die Entwicklung präventiver Therapien gegen oxidativem Stress verbundene Erkrankungen .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could result in changes that contribute to these activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

One study suggests that a compound with a similar structure could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine may have similar effects.

Biochemische Analyse

Biochemical Properties

5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions due to its unique structure. The indole moiety allows it to interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities . The thiadiazole ring can enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation. This compound may interact with enzymes such as kinases and proteases, influencing their activity and modulating biochemical pathways.

Cellular Effects

The effects of 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to affect various cell types, including cancer cells, by inducing apoptosis and inhibiting proliferation . The thiadiazole component may further enhance these effects by interacting with cellular receptors and enzymes, leading to changes in cellular function and metabolism.

Molecular Mechanism

At the molecular level, 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, indole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . The thiadiazole ring may enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation. This compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that indole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . The thiadiazole ring may help stabilize the compound, prolonging its activity. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is involved in various metabolic pathways. It may interact with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The indole moiety can undergo oxidation and conjugation reactions, while the thiadiazole ring may be involved in reduction and hydrolysis reactions. These metabolic processes can affect the compound’s bioavailability and activity.

Transport and Distribution

The transport and distribution of 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine within cells and tissues are crucial for its activity. This compound may be transported by specific transporters, such as organic anion transporters, and distributed to various tissues, including the liver, kidneys, and brain . The indole moiety may facilitate its transport across cell membranes, while the thiadiazole ring may influence its distribution and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is essential for its activity and function. This compound may be localized to specific compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . The indole moiety may contain targeting signals that direct it to specific organelles, while the thiadiazole ring may undergo post-translational modifications that influence its localization and activity.

Eigenschaften

IUPAC Name |

5-[2-(2,3-dihydroindol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c13-12-15-14-11(17-12)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4H,5-8H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBDKFNQSJWCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCC3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)

![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)

![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)

![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)